molecular formula C13H11NO3 B6363867 3-(2-Methoxyphenyl)picolinic acid CAS No. 1225736-41-3

3-(2-Methoxyphenyl)picolinic acid

Cat. No.: B6363867
CAS No.: 1225736-41-3
M. Wt: 229.23 g/mol
InChI Key: SOUGLCKSKPDFFM-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)picolinic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of picolinic acid, where the picolinic acid moiety is substituted with a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)picolinic acid typically involves the reaction of picolinic acid with 2-methoxybenzaldehyde under specific conditions. One common method includes the use of a catalyst such as UiO-66 (Zr)-N(CH2PO3H2)2, which facilitates the reaction at ambient temperature . The reaction conditions often involve the use of solvents like ethanol and require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its functional groups.

    Substitution: It can participate in substitution reactions, where the methoxy or picolinic acid moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-Methoxyphenyl)picolinic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)picolinic acid is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its ability to form stable complexes with metals and increases its potential as a therapeutic agent.

Properties

IUPAC Name

3-(2-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-11-7-3-2-5-9(11)10-6-4-8-14-12(10)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUGLCKSKPDFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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